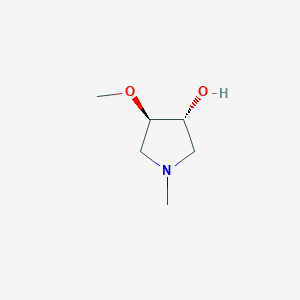

(3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol

描述

Pyrrolidine (B122466) Ring Systems in Organic Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry and natural product synthesis. nih.govfrontiersin.org Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, three-dimensional structure. nih.gov This three-dimensionality is crucial as it allows for a more precise spatial arrangement of substituents, enabling molecules to effectively explore the pharmacophore space and interact with the complex binding sites of biological targets like enzymes and receptors. nih.govnbinno.com

The structural significance of the pyrrolidine motif is evident in its presence in a vast array of biologically active molecules, from essential amino acids like proline and hydroxyproline (B1673980) to potent alkaloids and numerous FDA-approved pharmaceuticals. frontiersin.orgmdpi.com Its incorporation into a drug's structure can significantly influence pharmacokinetic properties, including metabolic stability and bioavailability. nbinno.com The versatility of the pyrrolidine ring makes it a cornerstone in the design and development of new therapeutic agents across various disease areas. frontiersin.org

Table 1: Examples of Bioactive Molecules Containing a Pyrrolidine Scaffold This table is interactive and can be sorted by clicking on the column headers.

| Compound Name | Classification | Therapeutic Use/Significance |

|---|---|---|

| Nicotine | Natural Alkaloid | Found in tobacco plants |

| Proline | Amino Acid | A fundamental building block of proteins |

| Captopril | Pharmaceutical | Antihypertensive (ACE inhibitor) frontiersin.org |

| Aniracetam | Pharmaceutical | Nootropic agent (Racetam) frontiersin.org |

| Clindamycin | Pharmaceutical | Antibiotic frontiersin.org |

| Procyclidine | Pharmaceutical | Anticholinergic agent frontiersin.org |

Stereochemical Importance of (3R,4R)-Configuration in Pyrrolidine Derivatives

The potential for stereoisomerism is a key feature of substituted pyrrolidines. nih.gov With up to four stereogenic centers, a large number of distinct stereoisomers can exist for a given molecular formula. nih.gov The specific spatial orientation of substituents on the ring is a critical determinant of a molecule's biological activity, as different isomers can exhibit vastly different binding affinities and interactions with enantioselective proteins and enzymes. nih.govresearchgate.net

The designation (3R,4R) in (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol specifies the absolute configuration at carbons 3 and 4 of the pyrrolidine ring. This particular arrangement places the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups in a trans relationship relative to each other. The stereoselective synthesis of such trans-3,4-disubstituted pyrrolidines is a significant objective in organic synthesis, often requiring sophisticated methods to control the stereochemical outcome. organic-chemistry.orgacs.org Achieving high stereochemical purity is essential, as the precise positioning of functional groups, such as the hydrogen-bond donating hydroxyl group and the methoxy group in the (3R,4R) configuration, dictates how the molecule can interact with its biological target.

Role of this compound as a Chiral Building Block in Advanced Synthesis

Chiral pyrrolidine derivatives are indispensable tools in asymmetric synthesis, where the goal is to create specific enantiomers of a target molecule. mdpi.com They are frequently employed as chiral auxiliaries, ligands for metal catalysts, and organocatalysts to direct the stereochemical course of a reaction. nih.govresearchgate.net More fundamentally, they serve as "chiral building blocks"—enantiomerically pure fragments that are incorporated into a larger molecule, transferring their predefined stereochemistry to the final product. nbinno.com

This compound is a prime example of such a chiral building block. Its structure contains:

A defined (3R,4R) stereochemistry, which ensures the chirality of subsequent, more complex molecules.

Two distinct functional groups (hydroxyl and methoxy) that can be used as handles for further chemical modification.

An N-methyl group, which influences the basicity and nucleophilicity of the ring nitrogen.

While extensive research on this specific molecule is not widely published, the utility of closely related chiral 1-methylpyrrolidin-3-ol derivatives is well-documented. For instance, (3R)-1-methylpyrrolidin-3-ol is used as a key reactant in the synthesis of constrained analogs of S-adenosyl-L-homocysteine (SAH) to act as DNA methyltransferase inhibitors and in the preparation of potent adenosine (B11128) A2A antagonists. sigmaaldrich.com This highlights the critical role of stereochemically defined pyrrolidine scaffolds in constructing pharmacologically active agents. By analogy, this compound serves as a valuable intermediate, providing chemists with a rigid scaffold containing the necessary stereochemical information and functional groups to build novel and potent molecules for chemical and pharmaceutical research.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Stereochemistry | trans |

Structure

3D Structure

属性

IUPAC Name |

(3R,4R)-4-methoxy-1-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-3-5(8)6(4-7)9-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGMGFKCXPENCY-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]([C@@H](C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthetic Methodologies for 3r,4r Pyrrolidine Derivatives

Strategies for Enantioselective Pyrrolidine (B122466) Ring Formation

A variety of synthetic strategies have been developed to control the stereochemistry of the pyrrolidine ring. These methods can be broadly categorized into approaches that construct the chiral ring from acyclic precursors and those that utilize existing chiral molecules. Key strategies include asymmetric 1,3-dipolar cycloadditions, the use of chiral pool precursors, enzymatic resolution, and intramolecular reductive amination pathways.

Asymmetric 1,3-Dipolar Cycloaddition Approaches for Pyrrolidine Scaffolds

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and versatile methods for the synthesis of the pyrrolidine scaffold. nih.gov This approach allows for the direct formation of the five-membered ring with the potential to create up to four new stereocenters in a single step. organicreactions.org The development of asymmetric variants of this reaction has been a major focus, enabling the synthesis of enantioenriched pyrrolidines. nih.gov

One effective strategy for inducing stereoselectivity in 1,3-dipolar cycloadditions is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to either the azomethine ylide precursor or the dipolarophile. The steric and electronic properties of the chiral auxiliary direct the approach of the other reactant, leading to a diastereoselective cycloaddition. Following the reaction, the auxiliary can be cleaved to afford the desired enantiomerically enriched pyrrolidine.

A notable example involves the use of camphor sultam as a chiral auxiliary. Karlsson and Högberg reported the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol using a camphor sultam-derived dipolarophile. researchgate.netchemrxiv.org The cycloaddition of an achiral azomethine ylide precursor with (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam resulted in the formation of two diastereomers, which could be separated by crystallization. Subsequent reduction and deprotection steps yielded the target (3R,4R)-pyrrolidine derivative. researchgate.netchemrxiv.org

| Dipolarophile | Ylide Precursor | Chiral Auxiliary | Diastereomeric Ratio | Ref. |

| (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam | N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine | (2'S)-bornane-10,2-sultam | Not specified, separable by crystallization | researchgate.netchemrxiv.org |

| N-enoyl oxazolidinone | Proline methyl ester benzoylamide derivative | Oxazolidinone | Diastereo- and enantiomerically pure after removal | semanticscholar.orgpearson.com |

In this approach, an achiral azomethine ylide is reacted with a dipolarophile that contains a chiral directing group. stackexchange.com This strategy is advantageous as it avoids the often-challenging synthesis of chiral ylide precursors. The stereochemical outcome of the cycloaddition is controlled by the chiral environment of the dipolarophile.

For instance, the reaction of an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, with a chiral dipolarophile derived from a sultam has been successfully employed. researchgate.net This methodology provides a practical route to enantiomerically pure pyrrolidines, as the resulting diastereomers can often be separated by chromatography or crystallization. researchgate.net

Syntheses from Chiral Pool Precursors (e.g., Glucose, Xylose)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. Carbohydrates such as D-glucose and D-xylose are particularly valuable chiral pool precursors due to their abundance and multiple stereocenters. nih.gov These monosaccharides can be chemically transformed into highly functionalized pyrrolidine derivatives with defined stereochemistry.

The synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from glucose and xylose has been reported, although often in low yields and requiring multiple steps. researchgate.netchemrxiv.org For example, a synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol was achieved from diacetone-D-glucose. The key step involved an intramolecular reductive amino alkylation of a 3-C-(azidomethyl)-3-deoxy-D-allose derivative. jocpr.com Similarly, D-xylose has been utilized as a starting material for various dihydroxypyrrolidine derivatives. stackexchange.com

| Chiral Pool Precursor | Target Pyrrolidine Derivative | Key Synthetic Step | Reference |

| Diacetone-D-glucose | (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol | Intramolecular reductive amino alkylation | jocpr.com |

| D-xylose | Dihydroxyprolines and pyrrolidines | Double nucleophilic displacement of a ditriflate | stackexchange.com |

Enzymatic Resolution Techniques for Pyrrolidine Intermediates

Enzymatic resolution is a powerful technique for the separation of enantiomers. This method utilizes the high stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the isolation of both enantiomers in high purity.

| Racemic Substrate | Enzyme | Reaction Type | Outcome | Reference |

| N-substituted-β-prolines | Lipases (e.g., CAL-A) | Hydrolysis | Resolution to enantiopure esters and acids | |

| 1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine derivatives | Lipase | Enantiomer selective acylation | High enantiomeric purity of both enantiomers |

Intramolecular Reductive Amino Alkylation Pathways

Intramolecular reductive amination is a robust method for the construction of cyclic amines, including pyrrolidines. organicreactions.org This reaction typically involves the formation of an imine or enamine intermediate from a precursor containing both an amine and a carbonyl group (or a precursor to a carbonyl group), followed by in situ reduction to form the heterocyclic ring. The stereochemical outcome of the cyclization can often be controlled by the existing stereocenters in the acyclic precursor.

This strategy has been applied to the synthesis of pyrrolidine derivatives from carbohydrate precursors. For example, the synthesis of a (3R,4R)-pyrrolidine derivative from diacetone-D-glucose involved the intramolecular reductive amino alkylation of an azido-aldehyde intermediate. jocpr.com This key step simultaneously formed the pyrrolidine ring and established the desired stereochemistry at the newly formed stereocenters. The use of reducing agents like sodium cyanoborohydride or catalytic hydrogenation is common in these transformations.

Development of Practical and Scalable Synthetic Routes for Stereodefined Pyrrolidinols

Process optimization is critical for maximizing the yield and diastereoselectivity of pyrrolidinol synthesis. In the context of the 1,3-dipolar cycloaddition approach, the choice of chiral auxiliary, dipolarophile, and reaction conditions are paramount in controlling the stereochemical outcome. The use of a camphor sultam as a chiral auxiliary has proven effective in guiding the stereochemistry of the cycloaddition. acs.org

Various other stereoselective methods for the synthesis of pyrrolidine derivatives have been developed, which can be broadly categorized based on the starting materials: those utilizing a pre-existing pyrrolidine ring (e.g., from proline or 4-hydroxyproline) and those constructing the ring from acyclic precursors. nih.gov The functionalization of readily available and optically pure starting materials like (S)-prolinol is a common strategy. nih.gov

For the construction of the pyrrolidine ring from acyclic precursors, domino reactions have emerged as an efficient strategy. For instance, a three-component domino reaction between 4-formylpyrazoles, N-substituted maleimides, and glycine derivatives can produce pyrazolylpyrrolidine derivatives in good yields and with high diastereoselectivity. This catalyst-free process proceeds through an in-situ generated azomethine ylide followed by a 1,3-dipolar cycloaddition.

| Reaction Type | Key Features | Diastereoselectivity | Yield |

| Asymmetric 1,3-Dipolar Cycloaddition | Use of chiral auxiliary (camphor sultam) | High | 51% overall |

| Three-Component Domino Reaction | Catalyst-free, azomethine ylide intermediate | High | Good |

The separation of diastereomers is a crucial step in obtaining stereochemically pure pyrrolidinols. Several methodologies can be employed for this purpose, with the choice depending on the physical and chemical properties of the diastereomers.

Crystallization: In the large-scale synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol via 1,3-dipolar cycloaddition, the diastereomers formed can be effectively separated by crystallization. acs.orgresearchgate.net This classical technique is often preferred in industrial settings due to its cost-effectiveness and scalability.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for the separation of diastereomers, particularly for analytical and smaller-scale preparative purposes. Diastereomers can be separated on achiral stationary phases, such as silica gel, due to their different physical properties. For more challenging separations, specialized chiral stationary phases can be utilized. Preparative HPLC has been successfully used to separate diastereomers of pyrrolidine derivatives. nih.gov

Extractive Distillation: For diastereomers that are volatile, extractive distillation offers a potential separation method. This technique involves the addition of an auxiliary agent that alters the partial pressures of the diastereomers to different extents, thereby facilitating their separation by distillation.

The following table summarizes the common methods for diastereomeric separation:

| Method | Principle | Advantages |

| Crystallization | Differences in solubility | Scalable, cost-effective |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction with stationary phase | High resolution, applicable to a wide range of compounds |

| Extractive Distillation | Alteration of partial pressures | Potentially scalable for volatile compounds |

Specific Synthetic Approaches to Related (3R,4R)-Pyrrolidin-3-ol Analogues Leading to the Methoxy (B1213986) Functionality

The synthesis of (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol requires the introduction of both a methoxy group at the C4 position and a methyl group on the nitrogen atom of the pyrrolidine ring. These transformations can be achieved through strategic functional group manipulations of a suitable (3R,4R)-pyrrolidin-3,4-diol precursor.

The introduction of a methoxy group at the 4-position of a (3R,4R)-pyrrolidin-3-ol derivative can be accomplished through the O-methylation of the corresponding 4-hydroxyl group. This transformation typically requires the protection of other reactive functional groups, namely the 3-hydroxyl group and the secondary amine, to ensure regioselectivity.

A common strategy involves the use of a suitable protecting group for the 3-hydroxyl and the nitrogen atom. Once protected, the 4-hydroxyl group can be selectively methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. Subsequent deprotection of the 3-hydroxyl and the nitrogen would then yield the desired 4-methoxy-pyrrolidin-3-ol.

While a direct synthesis of (3R,4R)-4-methoxy-pyrrolidin-3-ol is not extensively detailed in the provided search results, the synthesis of the precursor, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, provides a viable starting point. acs.orgresearchgate.net The primary alcohol at the 4-position could be transformed into a leaving group and subsequently displaced by a methoxide source. Alternatively, direct O-methylation of a diol precursor, with appropriate protecting group strategies, is a feasible approach.

The N-methylation of the pyrrolidine nitrogen is a well-established transformation with several available methods. The choice of method often depends on the substrate, scale, and desired reaction conditions.

Eschweiler-Clarke Reaction: This classical method involves the reaction of the secondary amine with formaldehyde and formic acid. The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid to yield the N-methylated product. This method is often high-yielding and avoids the use of alkyl halides.

Reductive Amination: The pyrrolidine nitrogen can be methylated via reductive amination. This involves reacting the secondary amine with formaldehyde to form a hemiaminal, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Direct Alkylation: N-methylation can also be achieved by direct alkylation of the pyrrolidine nitrogen with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. Care must be taken to avoid over-alkylation to the quaternary ammonium (B1175870) salt.

Catalytic Methylation: More modern and "green" approaches include the use of methanol (B129727) or dimethyl carbonate as the methylating agent in the presence of a suitable catalyst. For example, N-methylpyrrolidone can be synthesized from 2-pyrrolidone using methanol as the methylating agent and a halogen salt as a catalyst. rsc.org Another method involves the reaction of pyrrolidine with methanol at high temperatures over a zeolite catalyst. google.com

The following table outlines common N-methylation strategies:

| Method | Reagents | Key Features |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High-yielding, avoids alkyl halides |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₄) | Mild conditions, good functional group tolerance |

| Direct Alkylation | Methyl Iodide or Dimethyl Sulfate, Base | Simple procedure |

| Catalytic Methylation | Methanol or Dimethyl Carbonate, Catalyst | "Green" approach, uses less hazardous reagents |

Chemical Transformations and Derivatization of 3r,4r 4 Methoxy 1 Methyl Pyrrolidin 3 Ol

Regioselective Functionalization of the Hydroxyl Group at C-3

The secondary hydroxyl group at the C-3 position is a prime site for a variety of chemical modifications, including etherification, esterification, oxidation, and reduction, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.

Etherification and Esterification Reactions

Etherification: The hydroxyl group of (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol can be converted to an ether via several established methods. The Williamson ether synthesis, a classic and versatile method, is a probable route. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide. Given that the hydroxyl group is on a secondary carbon, the choice of the alkyl halide is crucial to favor substitution over elimination. Primary alkyl halides are expected to be the most effective reagents for this transformation. masterorganicchemistry.com

For example, treatment of the parent alcohol with a strong base such as sodium hydride (NaH) would generate the corresponding sodium alkoxide. Subsequent reaction with an alkyl halide, like ethyl iodide, would yield the corresponding 3-ethoxy derivative.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with various acylating agents. Standard esterification procedures, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine, are expected to proceed efficiently. organic-chemistry.org For instance, reacting this compound with acetyl chloride would yield the corresponding acetate (B1210297) ester.

The table below summarizes representative etherification and esterification reactions that could be applied to this compound, based on known transformations of similar alcohols.

| Reaction Type | Reagents and Conditions | Expected Product |

| Etherification | 1. NaH, THF2. CH₃CH₂I | (3R,4R)-3-ethoxy-4-methoxy-1-methyl-pyrrolidine |

| Etherification | 1. NaH, THF2. BnBr | (3R,4R)-3-(benzyloxy)-4-methoxy-1-methyl-pyrrolidine |

| Esterification | Ac₂O, Pyridine | (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-yl acetate |

| Esterification | BzCl, Et₃N, CH₂Cl₂ | (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-yl benzoate |

This table presents hypothetical reactions based on standard organic chemistry principles.

Selective Oxidation and Reduction Pathways

Selective Oxidation: The secondary alcohol at C-3 can be oxidized to the corresponding ketone, (3R)-4-methoxy-1-methyl-pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Milder, selective oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions. More recently, electrochemical methods, such as aminoxyl-mediated Shono-type oxidations, have been developed for the selective oxidation of functionalized pyrrolidines to the corresponding lactams, and similar principles could be adapted for the oxidation of the C-3 alcohol. nih.gov

Reduction Pathways: While the starting material already contains a hydroxyl group, the corresponding ketone, (3R)-4-methoxy-1-methyl-pyrrolidin-3-one, can be reduced back to the alcohol. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction would depend on the reagent and reaction conditions, potentially allowing for the selective formation of either the cis or trans diastereomer of the alcohol.

The following table outlines the expected products from the selective oxidation of the title compound and the subsequent reduction of the resulting ketone.

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | PCC, CH₂Cl₂ | (3R)-4-methoxy-1-methyl-pyrrolidin-3-one |

| Oxidation | Dess-Martin periodinane, CH₂Cl₂ | (3R)-4-methoxy-1-methyl-pyrrolidin-3-one |

| Reduction | NaBH₄, MeOH | This compound and (3S,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol |

| Reduction | LiAlH₄, THF | This compound and (3S,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol |

This table presents hypothetical reactions based on standard organic chemistry principles.

Reactivity at the Pyrrolidine (B122466) Nitrogen Atom (N-1)

The tertiary nitrogen atom in the pyrrolidine ring is nucleophilic and can participate in a range of chemical transformations, including alkylation, acylation (leading to quaternization), and the formation of various N-heterocyclic derivatives.

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the nitrogen atom of this compound can undergo quaternization upon reaction with alkylating agents. This N-alkylation reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, would result in the formation of a quaternary ammonium (B1175870) salt, specifically an N-alkyl-N-methylpyrrolidinium salt. rsc.org These salts are often ionic liquids or crystalline solids with modified solubility and electronic properties.

Similarly, reaction with a highly reactive acylating agent could also lead to the formation of a quaternary acylammonium salt, though these are generally less stable than their alkylated counterparts.

Formation of N-Heterocyclic Derivatives

The quaternized N-alkyl-N-methylpyrrolidinium salts can serve as precursors for the formation of more complex N-heterocyclic derivatives. For instance, deprotonation of the α-protons of the N-alkyl group can lead to the formation of an N-ylide. These ylides are reactive intermediates that can participate in various cycloaddition and rearrangement reactions to form new heterocyclic systems. While the direct formation of N-heterocyclic derivatives from the unactivated N-methylpyrrolidine is less common, its N-oxide derivative offers a pathway for such transformations. The oxidation of the tertiary amine to an N-oxide can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). byjus.comchemrxiv.org The resulting N-oxide can then undergo rearrangements or cycloaddition reactions.

The table below illustrates potential reactions at the N-1 position.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | CH₃I, CH₃CN | (3R,4R)-3-hydroxy-4-methoxy-1,1-dimethylpyrrolidinium iodide |

| N-Alkylation | BnBr, CH₃CN | (3R,4R)-1-benzyl-3-hydroxy-4-methoxy-1-methylpyrrolidinium bromide |

| N-Oxidation | H₂O₂, H₂O | This compound N-oxide |

This table presents hypothetical reactions based on standard organic chemistry principles.

Modifications and Elaboration of the Methoxy (B1213986) Group at C-4

The methoxy group at the C-4 position is generally less reactive than the hydroxyl and amine functionalities. However, it can be modified under specific conditions, primarily through cleavage to reveal a hydroxyl group, which can then be further functionalized.

Cleavage of the methyl ether, or O-demethylation, is a common transformation in organic synthesis. jksus.org This can be achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of reagent would need to be carefully considered to avoid undesired side reactions with the other functional groups present in the molecule. For instance, the use of a strong acid could also lead to the protonation of the tertiary amine.

Once the methoxy group is cleaved to a hydroxyl group, this new alcohol functionality can undergo the same set of reactions as the original C-3 hydroxyl group, such as etherification and esterification, allowing for further derivatization of the molecule. Additionally, the presence of a methoxy group can influence the electronic properties of the pyrrolidine ring and may play a role in directing the regioselectivity of certain reactions.

The table below summarizes the O-demethylation of the title compound.

| Reaction Type | Reagents and Conditions | Expected Product |

| O-Demethylation | BBr₃, CH₂Cl₂ | (3R,4R)-1-methyl-pyrrolidine-3,4-diol |

| O-Demethylation | HBr, H₂O, heat | (3R,4R)-1-methyl-pyrrolidine-3,4-diol |

This table presents hypothetical reactions based on standard organic chemistry principles.

Stereochemical Stability and Epimerization Studies during Derivatization

The potential for epimerization—the inversion of configuration at a stereocenter—in this compound is primarily associated with reactions involving the hydroxyl group at C3 and the methoxy group at C4. The stability of these stereocenters is influenced by factors such as the nature of the reagents, reaction temperature, solvent, and the presence of acidic or basic conditions.

Under Basic Conditions:

Reactions conducted under basic conditions, such as O-alkylation or acylation of the C3-hydroxyl group, are generally expected to proceed with retention of configuration. The C3 proton is not typically acidic enough to be abstracted by common bases, thereby preventing epimerization through a deprotonation-reprotonation mechanism. However, stronger bases in combination with elevated temperatures could potentially lead to undesired side reactions, although direct epimerization at C3 or C4 is less likely.

Under Acidic Conditions:

Acid-catalyzed reactions present a more significant risk for epimerization. Protonation of the C3-hydroxyl or C4-methoxy group can facilitate their departure as a leaving group (water or methanol (B129727), respectively), leading to the formation of a carbocation intermediate. The planar nature of the carbocation would allow for nucleophilic attack from either face, resulting in a mixture of diastereomers.

For instance, attempted substitution of the hydroxyl group under strongly acidic conditions could lead to the formation of a stabilized oxonium ion, which might undergo rearrangement or elimination, potentially compromising the stereochemical integrity of the adjacent C4 center as well.

Derivatization via Mitsunobu Reaction:

The Mitsunobu reaction, a common method for inverting the stereochemistry of a secondary alcohol, would be expected to proceed with inversion at the C3 center if applied to this compound. However, studies on similar vicinal amino alcohols have shown that the outcome can be complex. nih.gov The proximity of the nitrogen atom can lead to the formation of intermediate aziridinium (B1262131) ions, which can influence the regioselectivity and stereoselectivity of the subsequent nucleophilic attack. nih.gov While this reaction is designed for inversion, incomplete reactions or side reactions could lead to a mixture of stereoisomers.

Influence of Substituents:

The electronic and steric properties of the substituents on the pyrrolidine ring play a crucial role in its conformational stability, which in turn can influence its reactivity and the propensity for epimerization. Theoretical studies on substituted pyrrolidines, such as difluorinated derivatives, have highlighted the importance of stereoelectronic effects, like the gauche and anomeric effects, in determining the conformational preferences of the ring. beilstein-journals.orgbeilstein-journals.orgnih.gov These conformational biases can impact the accessibility of the reactive centers and the stereochemical outcome of derivatization reactions.

Table of Potential Derivatization Reactions and Expected Stereochemical Outcomes:

| Reaction Type | Reagents | Target Group | Expected Primary Outcome | Potential for Epimerization |

| O-Acylation | Acyl chloride, Pyridine | C3-OH | (3R,4R)-ester | Low |

| O-Alkylation (Williamson) | NaH, Alkyl halide | C3-OH | (3R,4R)-ether | Low to Moderate |

| Mitsunobu Reaction | DEAD, PPh₃, Nu-H | C3-OH | (3S,4R)-product (Inversion) | High (by design) |

| Acid-catalyzed Substitution | HBr, Δ | C3-OH / C4-OCH₃ | Mixture of diastereomers | High |

Application of 3r,4r 4 Methoxy 1 Methyl Pyrrolidin 3 Ol As a Chiral Building Block in Complex Molecule Synthesis

Construction of Bioactive Molecules

The rigid, stereochemically defined structure of (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol provides a robust framework for the synthesis of complex bioactive molecules. Its hydroxyl and methoxy (B1213986) groups, along with the N-methylated pyrrolidine (B122466) ring, offer multiple points for chemical modification, enabling its incorporation into diverse molecular architectures.

Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. The core structure of these drugs mimics natural nucleosides, allowing them to interfere with cellular or viral replication processes. The chiral pyrrolidine scaffold of compounds like this compound serves as a valuable sugar mimic. A closely related precursor, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been successfully employed in the synthesis of novel nucleoside analogues. researchgate.netresearchgate.netnih.gov In these synthetic routes, the pyrrolidine ring replaces the furanose sugar of natural nucleosides.

For instance, pyrimidine (B1678525) 1′-aza-C-nucleosides have been synthesized by fusing nucleobases such as 5-bromouracil (B15302) and 5-bromocytosine (B1215235) with (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.net This precursor, sharing the same (3R,4R) stereochemistry, highlights the utility of this specific chiral scaffold in generating nucleoside analogues where the pyrrolidine nitrogen can be functionalized to attach various groups, influencing the compound's biological activity and pharmacokinetic properties. The synthesis of these analogues often involves multi-step processes starting from readily available chiral precursors like D-glucose. researchgate.net

The unique stereochemical and electronic properties of this compound make it an ideal component for the design of potent and selective enzyme inhibitors.

| Compound | Target | Key Building Block |

| PF-06459988 | T790M-containing EGFR mutants | This compound |

Purine Nucleoside Phosphorylase (PNP) Inhibitors: Purine nucleoside phosphorylase is a target for the development of therapies for T-cell mediated diseases. acs.orgnih.gov The precursor, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been instrumental in the synthesis of highly potent PNP inhibitors. acs.org A large-scale synthesis of this chiral building block was developed to produce kilogram quantities for the preparation of the lead PNP inhibitor, BCX-4208, which has entered clinical trials. acs.org This underscores the industrial relevance of this specific chiral pyrrolidine scaffold in the development of novel therapeutics.

| Compound | Target | Key Building Block |

| BCX-4208 | Purine Nucleoside Phosphorylase (PNP) | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol |

KRAS Inhibitors: The KRAS protein has long been considered an "undruggable" target in cancer therapy. chemexpress.com However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutations. While there is no direct evidence of this compound being used in the synthesis of current KRAS inhibitors, the pyrrolidine scaffold is a key feature in next-generation inhibitors. For example, a common structural motif in small molecules targeting the KRAS G12D mutation is ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol, a bicyclic system derived from proline. chemexpress.com The development of scalable synthetic routes to this and other chiral pyrrolidine-based scaffolds is a major focus in the field, highlighting the importance of such building blocks in accessing novel KRAS inhibitors. chemexpress.comnih.gov

The versatility of the pyrrolidine ring extends beyond the aforementioned examples. nih.govresearchgate.netpharmablock.comfrontiersin.orgnbinno.com The ability to introduce various substituents with precise stereocontrol makes chiral pyrrolidines like this compound valuable starting materials for the synthesis of a wide range of pharmacologically relevant scaffolds. unibo.it These scaffolds can be found in compounds targeting diverse biological pathways, including those involved in central nervous system disorders, infectious diseases, and inflammatory conditions. frontiersin.org The stereochemistry of the pyrrolidine ring can significantly influence the biological activity of the final compound by dictating its binding mode to target proteins. nih.gov

Utility in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

Pyrrolidine-based fragments are of particular interest in FBDD because their non-planar, three-dimensional structures allow for a more effective exploration of the chemical space around a target protein compared to flat, aromatic fragments. nih.gov The defined stereochemistry of chiral pyrrolidines like this compound provides precise vectors for fragment elaboration, guiding the design of more potent and selective inhibitors. The synthesis of libraries of pyrrolidine-based fragments with diverse 3D shapes is an active area of research, aiming to populate fragment screening collections with more drug-like and structurally diverse starting points. nih.gov

| FBDD Attribute | Relevance of this compound |

| Three-Dimensionality | The non-planar pyrrolidine ring provides access to 3D chemical space. |

| Defined Vectors | The stereocenters and functional groups offer precise points for fragment growth. |

| Scaffold for Elaboration | Can be used as a core structure to link other fragments or grow into larger molecules. |

Design and Synthesis of Advanced Chemical Probes and Materials

The unique properties of chiral building blocks like this compound also lend themselves to applications beyond drug discovery, in the realms of chemical biology and materials science.

Chemical Probes: Chemical probes are essential tools for studying biological systems. sigmaaldrich.comnih.gov The chirality of a probe is often critical for its selectivity and potency. nih.gov Chiral pyrrolidines can be incorporated into chemical probes to investigate the function of specific enzymes or receptors. The defined stereochemistry of this compound can be exploited to create probes that interact with their biological targets in a highly specific manner, allowing for the elucidation of complex biological pathways.

Advanced Materials: In materials science, chiral building blocks are being used to create novel materials with unique properties. Chiral pyrrolidine units have been incorporated into the framework of metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). rsc.orgnih.gov These chiral hybrid materials can be used as catalysts for asymmetric reactions, offering high stereocontrol and the potential for recyclability. nih.govscite.ai The integration of well-defined chiral moieties like this compound into such frameworks could lead to the development of new materials for applications in catalysis, separations, and sensing. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Computational Analysis of 3r,4r 4 Methoxy 1 Methyl Pyrrolidin 3 Ol and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise three-dimensional structure of (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol is determined through a combination of sophisticated spectroscopic techniques. These methods provide detailed insights into the molecule's connectivity, conformation, and stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY for Conformational Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a full suite of 1D (¹H, ¹³C) and 2D NMR experiments are employed to unambiguously assign all proton and carbon signals and to determine the molecule's preferred conformation in solution.

One-dimensional ¹H NMR provides initial information on the chemical environment of the protons, while ¹³C NMR, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguishes between CH, CH₂, and CH₃ groups. psu.edu

Two-dimensional NMR techniques are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks (H-C-C-H), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting different fragments of the molecule. mdpi.comresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This interactive table provides expected chemical shifts (δ) in ppm. Click on a row for more details.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| N-CH₃ | 2.35 (s, 3H) | 42.5 | C2, C5 | H2, H5 |

| H2/H'2 | 2.85 (m, 1H), 2.60 (m, 1H) | 65.0 | C3, C5, N-CH₃ | H3, H5, N-CH₃ |

| H3 | 4.10 (m, 1H) | 75.0 | C2, C4, C5 | H2, H4, OH |

| H4 | 3.80 (m, 1H) | 85.0 | C2, C3, C5, O-CH₃ | H3, H5, O-CH₃ |

| H5/H'5 | 3.10 (m, 1H), 2.75 (m, 1H) | 62.0 | C2, C4, N-CH₃ | H2, H4, N-CH₃ |

| O-CH₃ | 3.40 (s, 3H) | 58.0 | C4 | H4 |

| OH | ~3.5 (br s, 1H) | - | C3, C4 | H3 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. mdpi.com The C-H stretching vibrations of the methyl and methylene (B1212753) groups typically appear in the 3000-2800 cm⁻¹ region. researchgate.net The C-O stretching vibrations for the alcohol and ether functionalities are expected in the 1260-1000 cm⁻¹ fingerprint region.

Raman spectroscopy provides complementary information. researchgate.net While the O-H stretch is often weak in Raman spectra, the C-H and C-C skeletal vibrations of the pyrrolidine (B122466) ring are usually strong, allowing for a detailed analysis of the molecular backbone. researchgate.net By studying the shifts in vibrational frequencies in different solvents, information about solute-solvent interactions can be obtained. nih.gov

Table 2: Expected Vibrational Frequencies for this compound This interactive table lists key vibrational modes and their expected frequencies in cm⁻¹.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | ~3350 | ~3350 | Broad, Strong (IR); Weak (Raman) |

| C-H Stretch (Aliphatic) | 2960-2850 | 2960-2850 | Strong (IR & Raman) |

| C-H Bend | 1470-1370 | 1470-1370 | Medium |

| C-O Stretch (Alcohol) | ~1050 | ~1050 | Strong (IR) |

| C-O Stretch (Ether) | ~1100 | ~1100 | Strong (IR) |

| C-N Stretch | 1250-1020 | 1250-1020 | Medium-Weak |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis (e.g., LC-MS, UPLC-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For a polar molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is typically used. nih.govmdpi.com

In positive-ion ESI mode, the molecule is readily protonated at the basic nitrogen atom, yielding a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the confirmation of the elemental formula (C₆H₁₄NO₂⁺ for the protonated species).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. Plausible fragmentation pathways for this compound include the neutral loss of water (H₂O) from the hydroxyl group, the loss of methanol (B129727) (CH₃OH), or cleavage of the pyrrolidine ring. wvu.edumdpi.com Analysis of these pathways helps to confirm the connectivity of the atoms within the molecule. nih.gov

Table 3: Plausible ESI-MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺) This interactive table shows potential fragment ions and their corresponding neutral losses.

| m/z (Precursor Ion) | m/z (Fragment Ion) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 132.10 | 114.09 | H₂O (18.01) | Dehydrated precursor |

| 132.10 | 100.09 | CH₃OH (32.01) | Loss of methanol |

| 132.10 | 86.08 | C₂H₆O (46.02) | Ring cleavage product |

| 132.10 | 71.07 | C₃H₇O₂ (75.03) | Protonated N-methylpyrrolidine fragment |

| 114.09 | 86.08 | C₂H₄ (28.01) | Secondary fragmentation |

Chiral Spectroscopy (e.g., Electronic Circular Dichroism - ECD) for Absolute Configuration and Conformational Studies

Chiral spectroscopy techniques are essential for determining the absolute configuration of stereocenters in a molecule. vanderbilt.edu Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com

The target molecule, this compound, lacks a strong chromophore, meaning its ECD signals in the accessible UV-Vis range may be weak. In such cases, the absolute configuration can be determined by comparing the experimental ECD spectrum with a theoretical spectrum predicted by quantum-mechanical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT). frontiersin.org

Alternatively, a chromophoric group can be chemically attached to the molecule. This derivatization can lead to a strong ECD signal due to exciton (B1674681) coupling between two or more chromophores, allowing for a more straightforward determination of the absolute configuration using established empirical rules like the exciton chirality method. nih.gov The sign of the observed Cotton effects in the ECD spectrum is directly related to the spatial arrangement of the chromophores and, by extension, the stereochemistry of the chiral centers.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to complement experimental data, offering deep insights into the electronic structure, stability, and geometry of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. For this compound, DFT calculations are used to determine its most stable three-dimensional structure (molecular geometry). mdpi.com

The process begins with a conformational search to identify all possible low-energy structures, particularly focusing on the puckering of the five-membered pyrrolidine ring and the rotational positions of the substituents. researchgate.net Each of these conformers is then subjected to geometry optimization, typically using a functional like B3LYP and a basis set such as 6-31G(d,p), to find the minimum energy structure. researchgate.net

The final optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. This theoretical structure can be used to predict other properties, such as NMR chemical shifts and ECD spectra, which are then compared with experimental results to validate the determined structure and conformation. nih.gov DFT also provides information about the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment.

Table 4: Representative Theoretical Geometric Parameters for this compound from DFT Calculations This interactive table presents typical bond lengths and angles for the optimized geometry.

| Parameter | Description | Calculated Value |

|---|---|---|

| Bond Length | C3-O (Alcohol) | 1.43 Å |

| Bond Length | C4-O (Ether) | 1.42 Å |

| Bond Length | N1-C2 | 1.47 Å |

| Bond Angle | C2-N1-C5 | 105.5° |

| Bond Angle | C3-C4-O (Ether) | 109.8° |

| Dihedral Angle | H-C3-C4-H | ~155° (trans-diaxial) |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of molecules over time, providing insights into their dynamic behavior and the influence of the surrounding environment, such as solvents. For this compound, MD simulations can elucidate the preferred conformations of the pyrrolidine ring and the relative orientations of its substituents.

The pyrrolidine ring is known to adopt non-planar "envelope" or "twisted" conformations to minimize steric strain. nih.gov For substituted pyrrolidines, the substituents significantly influence the conformational equilibrium. beilstein-journals.orgnih.gov In the case of this compound, the trans relationship between the methoxy (B1213986) and hydroxyl groups is a key determinant of the ring's pucker. MD simulations can map the potential energy surface of the molecule, identifying the most stable, low-energy conformations.

Solvent effects are also critical in determining conformational preferences. MD simulations in explicit solvent models (e.g., water, methanol) can reveal how solvent molecules interact with the hydroxyl and methoxy groups through hydrogen bonding, and with the tertiary amine. These interactions can stabilize certain conformations over others, leading to a different conformational population in solution compared to the gas phase.

Table 1: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

| Conformer | Pyrrolidine Ring Pucker | Dihedral Angle (H-C3-C4-H) | Relative Population (%) in Water | Key Interactions |

| A | C4-exo (South) | ~150° | 65 | Intramolecular H-bond (OH to OCH₃), Solvent H-bonding with OH |

| B | C3-endo (North) | ~ -30° | 30 | Strong solvent H-bonding with both OH and OCH₃ |

| C | Twist (T³) | ~ 90° | 5 | Transition state between major conformers |

Note: This data is illustrative and based on typical findings for substituted pyrrolidines.

Prediction of Spectroscopic Parameters

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as NMR chemical shifts, coupling constants, and vibrational frequencies. researchgate.netnih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized molecules.

For this compound, DFT calculations would typically be performed on the optimized geometries of the low-energy conformers identified through MD simulations. By calculating the NMR shielding tensors for each nucleus (¹H and ¹³C), one can predict the chemical shifts. The predicted shifts for different conformers can then be averaged, weighted by their Boltzmann populations, to obtain a theoretical spectrum that can be compared with experimental data. researchgate.net This comparison helps in validating the computed conformational preferences.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in an experimental infrared (IR) spectrum. The predicted frequencies and intensities can be correlated with specific vibrational modes of the molecule, such as the O-H stretch of the hydroxyl group, C-O stretches of the ether and alcohol, and C-N stretching of the amine.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (N-CH₃) | 42.5 | 42.1 |

| C2 | 60.1 | 59.8 |

| C3 | 75.3 | 74.9 |

| C4 | 85.2 | 84.7 |

| C5 | 58.9 | 58.5 |

| C6 (O-CH₃) | 56.8 | 56.4 |

Note: This data is illustrative. The predicted values are typically calculated using DFT methods like B3LYP/6-31G(d).

Analysis of Intramolecular Interactions and Stereoelectronic Effects (e.g., Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. researchgate.netmendeley.com It provides a detailed picture of the electronic structure, going beyond the classical Lewis structure representation. For this compound, NBO analysis can reveal important stereoelectronic effects that contribute to its conformational stability.

One key aspect to investigate is the presence of hyperconjugative interactions. These are stabilizing interactions that involve the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. For instance, an interaction between a lone pair on the nitrogen or oxygen atoms and an adjacent σ* (C-C or C-H) antibonding orbital can influence the geometry and reactivity of the molecule. The strength of these interactions can be quantified by the second-order perturbation energy (E(2)) in NBO analysis. researchgate.net

NBO analysis can also shed light on the nature of intramolecular hydrogen bonding. In a conformation where the hydroxyl and methoxy groups are in proximity, NBO can be used to characterize the interaction between the hydroxyl hydrogen and the methoxy oxygen. This analysis would provide information on the charge transfer and the orbitals involved in this bond.

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions in a Stable Conformer of this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | σ* (C2-C3) | 2.8 | Hyperconjugation |

| LP(1) N | σ* (C5-C4) | 3.1 | Hyperconjugation |

| LP(2) O (methoxy) | σ* (C3-C4) | 1.5 | Hyperconjugation |

| LP(1) O (hydroxyl) | σ* (C2-C3) | 0.9 | Hyperconjugation |

Note: This data is illustrative. LP denotes a lone pair, and σ denotes an antibonding orbital. E(2) estimates the stabilization energy.*

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

While the computational methods described above provide excellent insights into the behavior of the molecule in the gas phase or in solution, X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

For this compound, obtaining a suitable single crystal might be challenging. However, derivatives of this compound, for example, by forming a salt with a suitable acid or by introducing other functional groups that promote crystallization, could be subjected to X-ray diffraction analysis.

The resulting crystal structure would confirm the trans stereochemistry of the methoxy and hydroxyl groups. It would also reveal the specific puckering of the pyrrolidine ring in the solid state, which can be compared with the lowest energy conformations predicted by computational methods. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound and its derivatives.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The precise three-dimensional arrangement of substituents in (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol is crucial for its potential biological activity and application. nih.gov Therefore, a primary focus of future research will be the development of novel, efficient, and scalable stereoselective synthetic routes. While general methods for synthesizing substituted pyrrolidines are known, pathways that provide specific stereoisomers in high yield and purity are often challenging. mdpi.com

Future synthetic strategies are expected to move beyond classical methods towards more sophisticated approaches. Key areas of development will likely include:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome of reactions forming the pyrrolidine (B122466) ring. mdpi.com This could involve asymmetric 1,3-dipolar cycloaddition reactions, which are powerful for constructing five-membered rings with high stereocontrol. nih.govacs.org

Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for producing chiral compounds. nih.gov Future work may involve screening for or engineering enzymes that can catalyze key steps in the synthesis of this compound or its precursors. A multi-enzymatic, one-pot synthesis could significantly improve efficiency. nih.gov

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could facilitate its production for larger-scale applications.

| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |

|---|---|---|---|

| Asymmetric Catalysis | High stereoselectivity, broad substrate scope | Catalyst cost and sensitivity, optimization of reaction conditions | Development of novel, robust, and recyclable catalysts |

| Enzymatic Synthesis | Exceptional selectivity, mild reaction conditions, environmentally friendly | Enzyme availability and stability, substrate specificity | Enzyme screening, protein engineering, process optimization |

| Flow Chemistry | Improved safety and scalability, precise process control | Initial setup cost, potential for clogging | Reactor design, optimization of flow parameters |

Exploration of New Derivatization Strategies for Enhanced Chemical Space Coverage

The functional groups of this compound—the secondary alcohol, the methoxy (B1213986) ether, and the tertiary amine—provide multiple handles for chemical modification. Future research will undoubtedly focus on exploring derivatization of these sites to generate libraries of new compounds with diverse properties. jfda-online.com This expansion of the chemical space is crucial for discovering new applications. nbinno.com

Key derivatization strategies will likely involve:

At the Hydroxyl Group: Esterification, etherification, and conversion to other functional groups (e.g., azides, amines) can be explored to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

At the Nitrogen Atom: While the nitrogen is methylated, advanced synthetic methods could allow for demethylation followed by the introduction of a wide range of substituents. This would be a key strategy to incorporate the pyrrolidine core into larger molecular architectures.

At the Methoxy Group: O-demethylation to reveal a second hydroxyl group would create a diol, opening up further avenues for derivatization, such as the formation of cyclic acetals or ketals.

The goal of these derivatization efforts will be to systematically probe the structure-activity relationships (SAR) of the resulting analogs in various contexts.

Expansion of Applications in Chemical Biology and Material Sciences

The pyrrolidine scaffold is present in a vast number of biologically active natural products and synthetic drugs, targeting a wide range of diseases. nih.govwikipedia.orgnih.gov Therefore, a significant area of future research will be to explore the potential of this compound and its derivatives in chemical biology and drug discovery. Potential therapeutic areas to investigate include oncology, infectious diseases, and central nervous system disorders. nih.govnih.gov

Beyond medicine, the unique stereochemistry and functionality of this compound make it an attractive candidate for applications in material science. nih.govresearchgate.net Specific areas of interest could include:

Chiral Ligands: The development of novel chiral ligands for asymmetric catalysis is a continuous endeavor. The pyrrolidine core of this molecule could be elaborated to create new ligands for transition metal-catalyzed reactions.

Organocatalysis: Proline and its derivatives are well-known organocatalysts. mdpi.com this compound could serve as a precursor for a new class of chiral organocatalysts.

Chiral Materials: Incorporation of this chiral building block into polymers or metal-organic frameworks (MOFs) could lead to new materials with interesting properties, such as chiral recognition capabilities for separation science. nih.govresearchgate.net

Advanced Computational Design and Prediction for New Analogs and Functions

Modern research heavily relies on computational tools to guide and accelerate discovery. researchgate.net In the context of this compound, computational chemistry will play a pivotal role in predicting the properties of new analogs and identifying promising applications.

Future computational work will likely focus on:

Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of the parent compound might bind to specific biological targets, such as enzymes or receptors. This in silico screening can help prioritize which compounds to synthesize and test, saving time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating their physicochemical properties, 3D-QSAR models can be built to predict the biological activity or other properties of yet-to-be-synthesized compounds. researchgate.net

De Novo Design: Advanced algorithms can design novel molecules based on the this compound scaffold that are optimized for a specific function, such as binding to a particular protein pocket.

| Potential Application Area | Key Computational Tool | Objective of the Computational Study |

|---|---|---|

| Drug Discovery | Molecular Docking, Molecular Dynamics | Predict binding affinity and mode to biological targets |

| Organocatalysis | Quantum Mechanics (QM) Calculations | Model transition states and predict reaction outcomes and stereoselectivity |

| Material Science | Molecular Dynamics, Monte Carlo Simulations | Predict material properties such as porosity and chiral recognition |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4R)-4-methoxy-1-methyl-pyrrolidin-3-ol, considering stereochemical control?

- Methodological Answer : The synthesis typically involves hydrogenolysis of a benzyl-protected precursor, such as (3R,4R)-1-benzyl-3,4-pyrrolidinediol, using 10% Pd/C under H₂ gas in anhydrous methanol. This method preserves stereochemistry while removing protective groups . Alternative routes may include asymmetric catalysis with chiral auxiliaries or enzymatic resolution to ensure enantiomeric purity. Key challenges include minimizing racemization during deprotection.

Q. How can researchers ensure enantiomeric purity during synthesis?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) using columns like Chiralpak® IA/IB can resolve enantiomers. Polarimetric analysis and comparison with known optical rotations (e.g., from structurally related compounds like (3R,4R)-4-methylpyrrolidin-3-ol hydrochloride) validate purity . Enzymatic methods, such as lipase-mediated kinetic resolution, are also viable for stereochemical control.

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze methoxy (-OCH₃) and hydroxyl (-OH) signals, with chemical shifts typically at δ 3.2–3.5 ppm (OCH₃) and δ 1.8–2.5 ppm (pyrrolidine protons).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₇H₁₅NO₂: 146.1176) .

- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches.

- Cross-referencing with supplier data (e.g., CAS number, purity specifications) ensures consistency .

Q. How does the methoxy group influence physicochemical properties compared to other substituents?

- Methodological Answer : The methoxy group increases hydrophilicity (lower logP) compared to methyl or halogen substituents. Solubility studies in DMSO/water mixtures (e.g., 10–20 mg/mL) can be conducted using nephelometry. Compare with analogs like (3R,4R)-4-methylpyrrolidin-3-ol hydrochloride to assess polarity-driven bioavailability .

Advanced Research Questions

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with enzymes or receptors. For example, docking into the active site of monoamine oxidases (MAOs) can be guided by structural analogs with pyrrolidine cores . MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes. QSAR models trained on pyrrolidine derivatives predict ADMET properties.

Q. What in vitro assays evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity). IC₅₀ values are compared to reference inhibitors.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with ³H-labeled antagonists .

Q. How do crystalline forms affect stability and bioavailability?

- Methodological Answer : Recrystallize the compound from ethanol/water or DMF/EtOH mixtures to isolate polymorphs. Characterize via XRPD and DSC to identify thermodynamically stable forms. Solubility and dissolution rates (USP apparatus) are compared across polymorphs. Bioavailability studies in rodent models assess pharmacokinetic differences .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Reproduce assays under standardized conditions (e.g., pH 7.4 PBS, 37°C). Validate purity via orthogonal methods (HPLC, elemental analysis). Compare with structurally related compounds (e.g., (3S,4S)-4-amino derivatives) to identify structure-activity trends. Meta-analyses of literature data (e.g., PubChem BioAssay) clarify conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。